molecular formula C21H13F3N2O B1597598 (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one CAS No. 303984-47-6

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one

Cat. No. B1597598
M. Wt: 366.3 g/mol
InChI Key: LKJZKWBKJKHTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is a chemical compound that belongs to the indolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Ligand Design for α-Synuclein Fibrils Binding

A study explored the synthesis and evaluation of 3-(benzylidene)indolin-2-one derivatives for their ability to bind in vitro to alpha-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils. These compounds showed modest affinity for α-syn without selectivity against Aβ or tau fibrils. However, modifications such as introducing a para-nitro group into the benzene ring led to the identification of more active regioisomers with increased binding to α-syn, showcasing potential for designing probes with preferential binding to α-syn fibrils over Aβ or tau (Chu et al., 2015).

Corrosion Inhibition

The compound's effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solution was demonstrated through various electrochemical techniques. It was found that (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one acts as a mixed-type corrosion inhibitor, showing remarkable inhibition efficiency. The adsorption of this compound on the mild steel surface follows the Langmuir adsorption isotherm, suggesting its potential in protecting metals from corrosion (Singh, 2012).

Synthetic Methodologies

Novel benzoxaborinin-4-ones were synthesized from substituted isatins and 2-acetyl phenylboronic acid, demonstrating the application of these compounds in indolin-2-ones synthesis using a Suzuki–Miyaura reaction protocol. This synthesis route offers a regioselective approach to produce indolin-2-ones (Z isomer), highlighting the versatility of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one in synthetic chemistry (Murugan et al., 2015).

Antiviral Compound Development

Another study explored the dual catalytic synthesis of antiviral compounds based on metallocarbene-azide cascade chemistry. By trapping aryl azides with ortho-metallocarbene intermediates, indolenones with a reactive C-acylimine moiety were generated, leading to the assembly of a scaffold found in the antiviral natural product isatisine A. This method facilitates the rapid creation of bis(indole) libraries, some of which demonstrated anti-infective activity against respiratory syncytial virus and Zika virus, showcasing the potential of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one derivatives in antiviral research (Atienza et al., 2018).

properties

IUPAC Name

1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJZKWBKJKHTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362997
Record name 11L-318S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one

CAS RN

303984-47-6
Record name 11L-318S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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